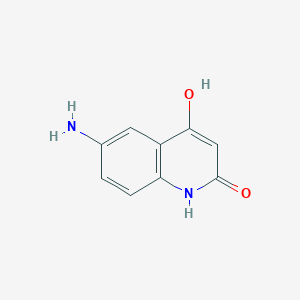

6-Amino-4-hydroxyquinolin-2(1H)-one

Description

Theoretical Framework of Quinolone Heterocycles in Contemporary Chemical Research

Quinolone heterocycles are a prominent class of nitrogen-containing compounds that are frequently encountered in the field of drug discovery and medicinal chemistry. mdpi.com Their unique structure confers a wide range of pharmacological effects, making them a subject of extensive research. mdpi.com These compounds are key structural fragments in numerous drugs and natural products. researchgate.net The significance of heterocyclic compounds, including quinolones, in drug design is attributed to their ability to alter the physicochemical properties, biological activities, and pharmacokinetic profiles of drug candidates. nih.gov

The quinolone scaffold is considered a "privileged structure" in medicinal chemistry, offering an accessible and well-understood framework for the design of new therapeutic agents. nih.gov The versatility of the quinolone ring system allows for the synthesis of a vast number of derivatives with diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. mdpi.comnih.gov The development of innovative synthetic methods, including conventional and modern catalytic approaches, has been spurred by the importance of these compounds. researchgate.net

Structural Significance and Research Focus on 4-Hydroxyquinolin-2(1H)-one Scaffolds

The 4-hydroxyquinolin-2(1H)-one scaffold, a specific subset of the broader quinolone class, has garnered significant attention for its biological properties. researchgate.net This structural motif is present in a variety of natural products and pharmaceutical agents. researchgate.net To date, thousands of compounds featuring the 4-hydroxyquinolin-2(1H)-one pattern have been reported, with a substantial portion of them being investigated for their bioactivity. researchgate.net

Compounds based on this scaffold have shown promise in antiviral and antibacterial applications, and also exhibit anticonvulsive effects. researchgate.net The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development, leading to numerous publications on their synthetic analogues and heteroannelated derivatives. researchgate.net Beyond their medicinal applications, these compounds are also investigated for their potential use as antioxidants, antifungal agents, UV absorbers, and luminophores. researchgate.net The synthesis of 4-hydroxyquinolin-2(1H)-one derivatives has been a focus of research, with methods being developed to improve efficiency and yield under milder reaction conditions. nih.gov

Elucidation of the Distinct Academic Relevance of "6-Amino-4-hydroxyquinolin-2(1H)-one"

While extensive research has been conducted on the broader class of 4-hydroxy-1H-quinolin-2-one derivatives, the specific properties and applications of the 6-amino substituted variant are a more specialized area of investigation. nih.gov The synthesis of related amino-substituted quinolinones, such as 3-amino-4-hydroxyquinolin-2(1H)-one, has been described in the literature, suggesting that established synthetic protocols can be adapted for the preparation of this compound. nih.gov The presence of the amino group provides a reactive handle for further chemical modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. These studies are crucial in modern drug discovery for optimizing the biological activity and pharmacokinetic properties of lead compounds.

Physicochemical Properties of Related Quinolone Scaffolds

| Property | 4-Hydroxyquinolin-2(1H)-one | 2-Hydroxyquinoline (B72897) | 4-Hydroxyquinoline (B1666331) |

| Molecular Formula | C₉H₇NO₂ | C₉H₇NO | C₉H₇NO |

| Molecular Weight | 161.16 g/mol sigmaaldrich.com | 145.16 g/mol nih.gov | 145.16 g/mol chemicalbook.com |

| Appearance | Solid sigmaaldrich.com | Light yellow crystalline solid nih.gov | Crystalline Powder or Needles chemicalbook.com |

| Melting Point | 200-202 °C chemicalbook.com | ||

| Water Solubility | 4.8 g/L (15 °C) chemicalbook.com | ||

| InChI Key | HDHQZCHIXUUSMK-UHFFFAOYSA-N sigmaaldrich.com | PMZDQRJGMBOQBF-UHFFFAOYSA-N chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

6-amino-4-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H8N2O2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,10H2,(H2,11,12,13) |

InChI Key |

PYVUIEPFAOUBMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CC(=O)N2)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 6 Amino 4 Hydroxyquinolin 2 1h One and Analogous Amino Quinolones

Strategic Approaches for the Construction of the 4-Hydroxyquinolin-2(1H)-one Core

The formation of the fundamental 4-hydroxyquinolin-2(1H)-one structure can be achieved through several elegant synthetic pathways. These methods offer access to a variety of substituted quinolone derivatives.

Aniline-Mediated Cyclocondensation Reactions

A classical and versatile approach to the 4-hydroxyquinolin-2(1H)-one core involves the cyclocondensation of anilines with malonic acid derivatives. A common variation of this method is the Gould-Jacobs reaction, which utilizes diethyl ethoxymethylenemalonate. This reaction proceeds through the initial formation of an enamine intermediate, followed by a thermally induced cyclization. mdpi.com The subsequent hydrolysis and decarboxylation of the resulting ester yield the desired 4-hydroxyquinolin-2(1H)-one. mdpi.com

Another notable method is the Conrad-Limpach synthesis, which employs the reaction of anilines with β-ketoesters, such as ethyl acetoacetate. mdpi.com This reaction is typically carried out under acidic or thermal conditions to facilitate the cyclization of the intermediate enamine. The choice of reaction conditions can influence the regioselectivity of the cyclization, leading to either quinolin-4-one or quinolin-2-one products.

The Camps cyclization offers an alternative route, involving the intramolecular cyclization of o-acylaminoacetophenones in the presence of a base. mdpi.com This method is particularly useful for the synthesis of quinolones with specific substitution patterns.

| Reaction Name | Reactants | Key Features |

| Gould-Jacobs Reaction | Aniline (B41778), Diethyl ethoxymethylenemalonate | Thermal cyclization of an enamine intermediate. mdpi.com |

| Conrad-Limpach Synthesis | Aniline, β-ketoester (e.g., ethyl acetoacetate) | Acid or thermal-catalyzed cyclization. mdpi.com |

| Camps Cyclization | o-Acylaminoacetophenone | Base-catalyzed intramolecular cyclization. mdpi.com |

Indole-2,3-dione Derived Synthetic Routes

Indole-2,3-diones (isatins) serve as versatile precursors for the synthesis of various heterocyclic compounds, including quinoline (B57606) derivatives. One established method involves the reaction of indole-2,3-dione with diazomethane, which leads to the formation of a 3-diazo-2,4-quinolinedione. Subsequent rearrangement of this intermediate can yield 4-hydroxyquinolin-2(1H)-one derivatives.

Palladium-Catalyzed Annulation and Cross-Coupling Strategies

Modern synthetic organic chemistry has seen the emergence of powerful palladium-catalyzed reactions for the construction of complex heterocyclic systems. nih.gov These methods often offer high efficiency, functional group tolerance, and the ability to form multiple bonds in a single step. nih.gov

Palladium-catalyzed annulation reactions have been successfully employed for the synthesis of quinolone scaffolds. For instance, the carbonylative annulation of alkyne-tethered N-substituted o-iodoanilines provides a direct route to fused tricyclic 2-quinolones. rsc.orgrsc.org This reaction proceeds under mild conditions and demonstrates excellent functional group tolerance. rsc.orgrsc.org Similarly, the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols has been developed to synthesize substituted quinolines. acs.org

Cross-coupling strategies, such as the Suzuki and Heck reactions, can also be utilized to construct the quinolone core. These reactions typically involve the coupling of appropriately functionalized aniline derivatives with other building blocks to assemble the heterocyclic ring system.

Regioselective Introduction of the 6-Amino Functionality

Once the 4-hydroxyquinolin-2(1H)-one core is established, the next critical step is the regioselective introduction of the amino group at the C-6 position.

Nitration and Subsequent Catalytic Reduction Protocols

A widely used and reliable method for introducing an amino group onto an aromatic ring is through a two-step nitration-reduction sequence. The 4-hydroxyquinolin-2(1H)-one scaffold can be subjected to nitration using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The directing effects of the substituents on the quinolone ring generally favor the introduction of the nitro group at the C-6 and C-8 positions. Careful control of the reaction conditions is often necessary to achieve the desired regioselectivity.

A study on the nitration of tetrahydroquinoline and its N-protected derivatives revealed that the regioselectivity is highly dependent on the reaction conditions and the nature of the protecting group on the nitrogen atom. researchgate.net By optimizing these parameters, it is possible to achieve total regioselectivity for nitration at the 6-position. researchgate.net

Following the successful nitration, the resulting 6-nitro-4-hydroxyquinolin-2(1H)-one can be readily reduced to the corresponding 6-amino derivative. nih.gov Common reduction methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2), as well as chemical reduction using reagents like tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid. nih.gov

| Step | Reagents and Conditions | Outcome |

| Nitration | Nitric acid/Sulfuric acid | Introduction of a nitro group, often with regioselectivity for the 6-position. researchgate.net |

| Reduction | Catalytic hydrogenation (e.g., Pd/C, H2), Chemical reduction (e.g., SnCl2/HCl, Fe/CH3COOH) | Conversion of the nitro group to an amino group. nih.gov |

Direct Amination Techniques for Quinolone Frameworks

While the nitration-reduction sequence is a robust method, direct amination techniques offer a more atom-economical approach by avoiding the need for a separate reduction step. However, the direct introduction of an amino group onto an unactivated C-H bond of the quinolone ring is a challenging transformation.

Recent advances in catalysis have led to the development of methods for the direct amination of aromatic compounds. These methods often employ transition metal catalysts, such as palladium or copper, to facilitate the C-N bond formation. While the application of these direct amination techniques to the specific synthesis of 6-amino-4-hydroxyquinolin-2(1H)-one is still an area of active research, they hold significant promise for future synthetic strategies.

Utilization of Pre-functionalized Aniline Precursors

The classical methods for synthesizing the 4-hydroxyquinolin-2(1H)-one core, such as the Conrad-Limpach and Gould-Jacobs reactions, traditionally begin with an aniline derivative. mdpi.com To produce this compound, these syntheses are adapted by using aniline precursors that already contain a nitrogen-based functional group at the para-position.

A common strategy involves starting with a 4-nitroaniline. The quinolinone ring is first constructed, yielding 4-hydroxy-6-nitroquinolin-2(1H)-one. This intermediate is then subjected to a reduction step to convert the nitro group into the desired amine. For instance, a reported synthesis involved the cyclization of an N-(2-acylaryl)amide (a Camps cyclization approach), followed by nitration and subsequent reduction to afford the 6-amino product. nih.gov This multi-step process allows for the strategic introduction of the amino group.

Alternatively, aniline derivatives with a protected amino group can be employed. This approach prevents unwanted side reactions of the amino group during the high-temperature cyclization conditions often required for quinolone formation. After the successful synthesis of the quinolone core, a deprotection step reveals the 6-amino functionality. The choice of starting material and specific reaction pathway—whether Gould-Jacobs, Conrad-Limpach, or Camps—is often dictated by the desired substitution pattern and the stability of the precursors under the reaction conditions. mdpi.com

Green Chemistry Approaches in "this compound" Synthesis

In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds, including this compound. These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. mdpi.com In the synthesis of 4-hydroxyquinolin-2-one analogues, microwave heating has been successfully used for the condensation of anilines with reagents like diethylmalonate. nih.gov For example, the synthesis of various ring-substituted 4-hydroxy-1H-quinolin-2-ones has been achieved in moderate to good yields through neat (solvent-free) microwave-assisted synthesis. nih.gov This technique is particularly advantageous for the high-temperature cyclization steps often required in quinolone synthesis, providing a more energy-efficient and rapid alternative to traditional refluxing in high-boiling solvents. nih.govresearchgate.net

One-Pot Multicomponent Reaction Design

One-pot multicomponent reactions (MCRs) represent a highly efficient synthetic strategy that aligns with the principles of green chemistry. By combining three or more reactants in a single vessel to form a complex product, MCRs reduce the number of synthetic steps, minimize solvent waste, and save time and energy. nih.gov Several MCRs have been developed for the synthesis of quinoline and quinolone derivatives. nih.govresearchgate.net These reactions often proceed via a cascade of events, such as a condensation followed by an intramolecular cyclization. While specific MCRs for the direct synthesis of this compound are still an area of active research, the development of MCRs for closely related tetrahydroquinolines and other quinolone analogues demonstrates the feasibility and potential of this approach. nih.gov The design of an MCR for the target compound would likely involve the reaction of a pre-functionalized aniline, an aldehyde, and a C-H acidic component in the presence of a suitable catalyst.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of this compound is critical for its practical application. Optimization strategies focus on systematically adjusting reaction parameters such as temperature, solvent, catalyst, and reaction time.

In the Conrad-Limpach synthesis of 4-hydroxyquinolines, temperature control is crucial. For the ring-closure step, which requires high temperatures, it has been observed that increasing the temperature to around 245°C can minimize the formation of unwanted by-products. nih.gov The choice of catalyst is also paramount. While traditional methods used strong acids or bases, modern approaches employ a range of catalysts including Lewis acids like Bismuth(III) chloride (BiCl₃) or silver salts, which can promote the reaction under milder conditions. nih.govnih.gov

The table below summarizes key parameters that are often optimized in the synthesis of 4-hydroxyquinolin-2-one derivatives, which are directly applicable to the synthesis of the 6-amino variant.

Table 1: Parameters for Optimization in 4-Hydroxyquinolin-2-one Synthesis

| Parameter | Conventional Method | Optimized/Green Approach | Rationale for Optimization |

|---|---|---|---|

| Heating | Conventional reflux in high-boiling solvents (e.g., Dowtherm A, 1,2-dichlorobenzene) nih.gov | Microwave irradiation nih.govnih.gov | Reduces reaction time, improves energy efficiency, can increase yield. |

| Catalyst | Strong acids (e.g., PPA, H₂SO₄) or bases (e.g., NaH) nih.gov | Lewis acids (e.g., BiCl₃, AgNO₃), ionic liquids nih.govnih.gov | Milder conditions, easier handling, potential for recyclability, improved selectivity. |

| Solvent | High-boiling organic solvents nih.gov | Ethanol, water, or solvent-free (neat) conditions nih.govnih.govmdpi.com | Reduces environmental impact, simplifies workup, lowers costs. |

| Reaction Type | Stepwise synthesis nih.gov | One-pot multicomponent reactions (MCRs) nih.gov | Increases atom economy, reduces intermediate isolation steps, saves time and resources. |

| Temperature | High temperatures (e.g., >250°C) | Optimized temperature profiles (e.g., 245°C) or lower temperatures with efficient catalysts nih.gov | Minimizes by-product formation and decomposition, enhancing yield and purity. |

By carefully selecting and optimizing these conditions, chemists can develop more efficient, cost-effective, and environmentally benign routes to this compound and its derivatives.

Advanced Chemical Reactivity and Derivatization Pathways of 6 Amino 4 Hydroxyquinolin 2 1h One

Transformations Involving the 4-Hydroxy Group

The 4-hydroxy group is a key site for derivatization, primarily through reactions targeting its oxygen atom. Its reactivity is influenced by the tautomeric equilibrium between the 4-hydroxy-2(1H)-one form and the quinoline-2,4-dione form.

The nucleophilic character of the 4-hydroxy group allows for its conversion into esters through acylation. This transformation is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. While the 6-amino group also possesses nucleophilic properties and could potentially compete in acylation reactions, selective O-acylation can often be achieved by careful control of reaction conditions. For instance, in a related system, the acylation of 3-amino-4-hydroxy-2-quinolinone with various acid chlorides in the presence of triethylamine (B128534) leads to the formation of the corresponding 4-acyloxy derivatives. nih.gov This suggests that the 4-hydroxy group can be preferentially acylated over an amino group on the quinolinone ring.

A general example of O-acylation on the parent 4-hydroxyquinolin-2(1H)-one scaffold involves its reaction with undec-10-enoyl chloride, which yields the corresponding 2-oxo-1,2-dihydroquinolin-4-yl undec-10-enoate. wikipedia.org Such reactions highlight the utility of the 4-hydroxy group as a handle for introducing a wide variety of ester functionalities, thereby modifying the molecule's properties.

Table 1: Examples of O-Acylation of Hydroxyquinolinone Derivatives

| Starting Material | Acylating Agent | Base | Product | Reference |

| 3-Amino-4-hydroxy-1-methyl-quinolin-2(1H)-one | Various acid chlorides | Triethylamine | 3-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-4-yl carboxylates | nih.gov |

| 4-Hydroxyquinolin-2(1H)-one | Undec-10-enoyl chloride | Not specified | 2-Oxo-1,2-dihydroquinolin-4-yl undec-10-enoate | wikipedia.org |

Note: This table presents data from analogous compounds to illustrate the described reactivity.

Etherification of the 4-hydroxy group provides another significant pathway for derivatization, leading to the formation of 4-alkoxy-2(1H)-quinolones. This reaction is generally accomplished by O-alkylation using alkyl halides in the presence of a base. However, a common challenge in the alkylation of 4-hydroxy-2(1H)-quinolones is the competition between N-alkylation and O-alkylation. The regioselectivity of this reaction is influenced by factors such as the nature of the substituents on the quinolinone ring, the alkylating agent, the base, and the solvent used. For example, studies on quinolin-2(1H)-one derivatives have shown that while alkylation can lead to a mixture of N- and O-alkylated products, certain substitution patterns can favor O-alkylation exclusively. wikipedia.org

The synthesis of 4-alkoxyquinolin-2-ones is a well-established method for modifying the properties of the quinolone core, and numerous examples exist in the literature for various substituted quinolinones. researchgate.net While specific examples for the etherification of 6-amino-4-hydroxyquinolin-2(1H)-one are not prevalent in the reviewed literature, the general principles of O-alkylation of 4-hydroxyquinolin-2-ones are applicable. Ether cleavage, the reverse of etherification, can be achieved under specific conditions, although it is a less commonly employed transformation for this class of compounds.

Table 2: Regioselectivity in Alkylation of Substituted Quinolin-2(1H)-ones

| Substrate | Alkylating Agent | Base/Solvent | Major Product | Reference |

| Quinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃/DMF | N¹-Alkylated | wikipedia.org |

| 8-Methoxyquinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃/DMF | O²-Alkylated | wikipedia.org |

Note: This table illustrates the regioselectivity challenges in the alkylation of related quinolinone systems.

Electrophilic and Nucleophilic Substitutions at the Quinolone Core

The quinolone ring system is susceptible to both electrophilic and nucleophilic attack, allowing for a diverse range of functionalizations beyond the pre-existing substituents.

The C-3 position of the 4-hydroxyquinolin-2(1H)-one scaffold is particularly reactive towards electrophiles due to its enolizable nature, making it a prime site for C-C bond formation.

One notable reaction is the Mannich reaction , a three-component condensation involving an amine, formaldehyde, and the active hydrogen at the C-3 position. wikipedia.org This reaction provides a straightforward route to aminomethylated derivatives. Studies on 2-aminoquinolin-4(1H)-one have shown that it readily undergoes the Mannich reaction, yielding 3-(aminomethyl)-2-aminoquinolin-4(1H)-ones. nih.govresearchgate.net However, the reaction can sometimes lead to the formation of by-products such as 3,3'-methylenebis(2-aminoquinolin-4(1H)-one). nih.gov

The Vilsmeier-Haack reaction offers another pathway for C-3 functionalization, typically leading to the introduction of a formyl group. This reaction employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org Application of Vilsmeier conditions to 4-hydroxyquinaldines (2-methyl-4-hydroxyquinolines) has been shown to result in the formation of 4-chloro-3-formyl derivatives, indicating that the 4-hydroxy group can be simultaneously replaced by chlorine under these conditions. nih.gov

Friedel-Crafts acylation at the C-3 position can also be achieved. This reaction involves the use of an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst to introduce an acyl group. sigmaaldrich.commasterorganicchemistry.comorganic-chemistry.org While direct Friedel-Crafts acylation on the electron-rich C-3 position is plausible, it often requires specific conditions to avoid side reactions.

Halogenation of the this compound scaffold can occur at several positions, leading to versatile intermediates for further derivatization. The presence of the electron-donating amino and hydroxy groups activates the ring towards electrophilic substitution.

Commercially available 6-bromo-4-hydroxyquinolin-2(1H)-one demonstrates that direct halogenation of the benzene (B151609) ring is a feasible process. calpaclab.combldpharm.com Further halogenation can also occur at other positions. For instance, chlorination of a 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one has been reported, showcasing the reactivity of the quinolone core towards halogenating agents. researchgate.net

The halogen atoms introduced onto the quinolone ring can serve as leaving groups in nucleophilic substitution reactions. For example, a 4-chloroquinolinone derivative can undergo nucleophilic displacement with thiourea (B124793) to form a 4-sulfanylquinolinone, which can be further alkylated. mdpi.com This two-step process allows for the introduction of a variety of sulfur-containing substituents at the C-4 position. Similarly, a chlorine at the C-4 position can be displaced by amines to generate 4-aminoquinolinone derivatives.

Table 3: Halogenation and Subsequent Reactions of Quinolone Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 4-Hydroxyquinolin-2(1H)-one | Brominating agent | 6-Bromo-4-hydroxyquinolin-2(1H)-one | Electrophilic Bromination | calpaclab.combldpharm.com |

| 3-Acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | Chlorinating agent | Chloro-substituted derivative | Electrophilic Chlorination | researchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-Methyl-4-sulfanylquinolin-2(1H)-one | Nucleophilic Substitution | mdpi.com |

Note: This table includes data from analogous compounds to illustrate the principles of halogenation and subsequent reactivity.

Reactivity of the 6-Amino Group

The 6-amino group is a versatile functional handle that can undergo a range of reactions typical of aromatic amines. Its nucleophilicity allows for reactions such as acylation, alkylation, and diazotization.

Acylation of the 6-amino group to form amides is a common transformation. This can be achieved using acid chlorides or anhydrides. For example, the acylation of the closely related 3-amino-4-hydroxyquinolin-2(1H)-one with cinnamoyl chloride proceeds smoothly to yield the corresponding N-cinnamoyl derivative. nih.gov This indicates that under appropriate conditions, the amino group can be selectively acylated.

Diazotization of the 6-amino group, by treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid), would produce a diazonium salt. This intermediate is highly valuable in organic synthesis as it can be converted into a wide array of other functional groups, including halogens (Sandmeyer reaction), hydroxyl, cyano, and can also be used in azo coupling reactions to form azo dyes. While specific literature on the diazotization of this compound is not prominent in the reviewed sources, this reactivity is a fundamental aspect of aromatic amine chemistry.

Furthermore, the 6-amino group can participate in condensation reactions. For example, it can react with carbonyl compounds to form Schiff bases or be involved in the synthesis of heterocyclic systems fused to the quinolone ring.

Formation of Amide and Sulfonamide Derivatives

The nucleophilic character of the exocyclic amino group at the C-6 position of the quinolone ring is a key site for derivatization. This functionality readily reacts with activated carboxylic acid derivatives and sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively. These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound.

Amide Formation: The synthesis of amide derivatives from this compound can be achieved through standard peptide coupling protocols. Reaction of the amine with a carboxylic acid requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to improve reaction rates and suppress side reactions. nih.gov The general scheme involves the reaction of the 6-amino group with an acyl chloride or a carboxylic acid activated by a coupling agent. sphinxsai.comresearchgate.net These methods are efficient for coupling with both electron-rich and electron-deficient amines. nih.gov

Sulfonamide Formation: Sulfonamides are typically prepared by reacting the 6-amino group with a sulfonyl chloride (R-SO₂Cl) in the presence of a base, such as pyridine (B92270) or triethylamine. mdpi.com The base neutralizes the hydrochloric acid generated during the reaction. This method is widely applicable for producing a variety of sulfonamide derivatives by varying the substituent on the sulfonyl chloride. researchgate.net Research on structurally related aminoquinoxalines has demonstrated the successful synthesis of both amide and sulfonamide series to explore their structure-activity relationships. nih.gov Similarly, various sulfonamide derivatives incorporating quinolone moieties have been synthesized and studied. alliedacademies.org

Table 1: Reagents for Amide and Sulfonamide Synthesis

| Derivative Type | Reagent Class | Specific Examples | Purpose |

|---|---|---|---|

| Amide | Carboxylic Acid Source | Acyl Chlorides (RCOCl), Carboxylic Acids (RCOOH) | Provides the acyl group for amide bond formation. |

| Coupling Agents | EDC, DCC, HATU, BOP-Cl | Activates the carboxylic acid for nucleophilic attack by the amine. nih.gov | |

| Additives/Bases | HOBt, DMAP, DIPEA, Triethylamine | Catalyzes the reaction, suppresses racemization, and neutralizes acid byproducts. nih.govresearchgate.net | |

| Sulfonamide | Sulfonylating Agent | Sulfonyl Chlorides (RSO₂Cl) | Provides the sulfonyl group for sulfonamide bond formation. mdpi.com |

| Base | Pyridine, Triethylamine | Scavenges the HCl produced during the reaction. mdpi.com |

Diazotization and Azo-Coupling for Functional Group Diversification

The primary aromatic amino group at the C-6 position is amenable to diazotization, a process that converts it into a diazonium salt. This intermediate is a versatile precursor for a wide array of functional groups and is particularly useful in the synthesis of azo compounds.

Diazotization: The reaction involves treating this compound with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.org The resulting 4-hydroxy-2-oxo-1,2-dihydroquinolin-6-diazonium salt is an electrophilic species. While often unstable, these diazonium salts can be used immediately in subsequent reactions. organic-chemistry.org

Azo-Coupling: The generated diazonium salt can undergo electrophilic aromatic substitution with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, to form a highly colored azo compound. wikipedia.org In this reaction, the diazonium ion acts as the electrophile. The coupling typically occurs at the para position of the activated aromatic ring of the coupling partner. wikipedia.orgresearchgate.net This reaction is a cornerstone in the synthesis of azo dyes. mdpi.com Studies on other hydroxyquinolones have shown that the quinolone ring itself can act as the coupling component, with the reaction occurring at positions activated by the hydroxyl group, such as C-3. researchgate.netresearchgate.net When the 6-amino group is diazotized, it allows the quinolone moiety to be incorporated into one half of the resulting azo dye structure, providing a route for significant functional group diversification.

Table 2: Diazotization and Azo-Coupling Reaction Details

| Step | Reagents | Conditions | Intermediate/Product | Key Feature |

|---|---|---|---|---|

| Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C | 4-hydroxy-2-oxo-1,2-dihydroquinolin-6-diazonium chloride | Formation of an electrophilic diazonium salt from the primary amine. organic-chemistry.org |

| Azo-Coupling | Activated Aromatic Compound (e.g., Phenols, Naphthols, Anilines) | Basic or slightly acidic conditions | 6-(Arylazo)-4-hydroxyquinolin-2(1H)-one | Formation of a C-N bond creating an extended conjugated system (azo dye). wikipedia.orgmdpi.com |

Reactions with Carbonyl Compounds and Heterocycle Annulation

The reactivity of this compound with carbonyl compounds, such as aldehydes and ketones, provides pathways for both simple derivatization and the construction of new fused heterocyclic rings (annulation).

Schiff Base Formation: The 6-amino group can undergo condensation with the carbonyl group of an aldehyde or ketone to form an imine, also known as a Schiff base. This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate followed by dehydration.

Heterocycle Annulation: The formed imine or other reactive intermediates derived from reactions with carbonyl compounds can be utilized for building additional heterocyclic rings onto the quinolone framework. For instance, reactions of 4-hydroxyquinolines with aromatic aldehydes in the presence of a base can lead to Knoevenagel condensation products. nih.gov Furthermore, multicomponent reactions involving a 4-hydroxy-2-quinolone, an aldehyde, and a C-H acid like malononitrile (B47326) can be used to construct fused pyran rings, leading to pyrano[3,2-c]quinoline systems. arabjchem.org While these examples often involve reaction at the C-3 position, the 6-amino group can also be a participant in cyclization reactions. For example, it could react with a 1,3-dicarbonyl compound to form a fused pyrimidine (B1678525) ring or participate in other cyclocondensation reactions to create more complex polycyclic architectures.

Formation of Dimeric and Polymeric Quinolone Architectures

Linking individual quinolone units to form dimers or polymers can lead to molecules with novel properties. The bifunctional nature of this compound offers several handles for such transformations.

One established method for creating dimeric structures involves the nucleophilic substitution reaction of the 6-amino group with a suitable bifunctional linker. A study demonstrated the synthesis of dimeric quinolone hybrids by reacting two equivalents of a 6-amino-4-quinolone derivative with one equivalent of chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone). nih.gov The reaction proceeds via a double nucleophilic aromatic substitution, where the amino groups displace two of the chlorine atoms on the benzoquinone ring, resulting in a symmetrical dimeric structure linked by a diamino-dichloro-benzoquinone bridge. nih.gov This approach creates a large, conjugated system with defined geometry.

In addition to covalent dimerization, the planar structure and hydrogen bonding capabilities (via the N-H and O-H groups) of the quinolone scaffold can promote non-covalent self-assembly into supramolecular polymeric aggregates. nih.gov Such interactions are crucial in various biological contexts and material science applications. The formation of bisquinoline derivatives has also been observed as a side product during certain reactions, such as the modified Mannich reaction with paraformaldehyde, indicating a propensity for dimerization under specific conditions. nih.gov

Table 3: Dimerization Reaction Example

| Reactants | Linker | Reaction Type | Product Architecture | Ref. |

|---|---|---|---|---|

| 2 eq. of 6-Amino-4-quinolone | 1 eq. of Chloranil | Nucleophilic Aromatic Substitution | Symmetrical dimer linked by a 2,5-diamino-3,6-dichloro-1,4-benzoquinone bridge | nih.gov |

Comprehensive Spectroscopic and Structural Characterization of 6 Amino 4 Hydroxyquinolin 2 1h One Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts and coupling patterns of atomic nuclei, the connectivity and spatial arrangement of atoms within a molecule can be determined.

Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of quinolinone derivatives provide valuable information about the electronic environment of the hydrogen and carbon atoms, respectively.

In a study of 4-hydroxy-2-quinolone analogs, the ¹³C NMR spectra showed a characteristic signal around δ 209 ppm, indicating the carbonyl group on a side chain, and a set of signals at approximately 174 and 161 ppm, corresponding to the C-4 and C-2 carbons of the quinolone ring, respectively. nih.gov For 4-hydroxy-2(1H)-quinolone in DMSO-d6, the carbon signals were assigned as follows: C-2 (164.0 ppm), C-3 (99.0 ppm), C-4 (176.0 ppm), C-5 (123.0 ppm), C-6 (122.0 ppm), C-7 (132.0 ppm), C-8 (116.0 ppm), C-9 (140.0 ppm), and C-10 (119.0 ppm). researchgate.net The downfield chemical shifts of the C-2, C-4, and C-9 carbons are noteworthy. researchgate.net

The ¹H NMR spectrum of 6-aminoquinoline (B144246), a related parent compound, has been reported. chemicalbook.com In the case of 4-hydroxyquinoline (B1666331), the proton chemical shifts in DMSO-d6 were observed at 11.91 (OH), 8.167, 7.970, 7.678, 7.605, 7.358, and 6.115 ppm. chemicalbook.com For 4-hydroxy-2(1H)-quinolone, the aromatic protons H-5 and H-6 appear at 7.51 and 7.83 ppm, while H-7 and H-8 are found at 7.16 and 7.30 ppm. researchgate.net

| Compound | Solvent | ¹³C Chemical Shifts (ppm) | ¹H Chemical Shifts (ppm) |

| 4-Hydroxy-2-quinolone analogs | - | C4 (~174), C2 (~161), Side-chain C=O (~209) | - |

| 4-Hydroxy-2(1H)-quinolone | DMSO-d6 | C2 (164.0), C3 (99.0), C4 (176.0), C5 (123.0), C6 (122.0), C7 (132.0), C8 (116.0), C9 (140.0), C10 (119.0) | H5 (7.51), H6 (7.83), H7 (7.16), H8 (7.30) |

| 4-Hydroxyquinoline | DMSO-d6 | - | 11.91 (OH), 8.167, 7.970, 7.678, 7.605, 7.358, 6.115 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Proton-Carbon Correlations

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

The IR spectrum of 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, a complex quinoline (B57606) derivative, showed characteristic absorption bands at ν 3445 cm⁻¹ (OH), 3248 cm⁻¹ (NH), 2224 cm⁻¹ (C≡N), 1667 cm⁻¹ (C=O of pyridone), and 1639 cm⁻¹ (C=O of quinolone). nih.gov In another study on a synthesized antibiotic compound with a complex structure, the N-H stretching vibration was observed at 3364 cm⁻¹ in the FT-IR spectrum, C-H stretching vibrations appeared at 3014, 2924, and 2855 cm⁻¹, the C-N stretching vibration was detected at 1653 cm⁻¹, and the C-O stretching vibration was found at 1246 cm⁻¹. biointerfaceresearch.com The IR spectrum of 1-amino-2,4-dihydroxyanthraquinone, which contains an amino and hydroxyl groups on an aromatic system, has also been documented. nist.gov

| Compound/Analog | Functional Group | IR Absorption Band (cm⁻¹) | Reference |

| 4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | OH | 3445 | nih.gov |

| NH | 3248 | nih.gov | |

| C≡N | 2224 | nih.gov | |

| C=O (pyridone) | 1667 | nih.gov | |

| C=O (quinolone) | 1639 | nih.gov | |

| Complex Antibiotic | N-H | 3364 | biointerfaceresearch.com |

| C-H | 3014, 2924, 2855 | biointerfaceresearch.com | |

| C-N | 1653 | biointerfaceresearch.com | |

| C-O | 1246 | biointerfaceresearch.com |

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Studies

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and studying its fragmentation patterns, which can further aid in structural elucidation.

High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of newly synthesized compounds. nih.gov For instance, the mass spectrum of 4-hydroxy-6-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile displayed a parent ion peak at m/z 354, which corresponded to its molecular formula C₁₆H₁₀N₄O₆. nih.gov The mass spectrum of 4-hydroxyquinoline shows a molecular ion peak at m/z 145. chemicalbook.com LC-MS analysis of 2-hydroxyquinoline (B72897) showed a precursor m/z of 146.06 for the [M+H]⁺ adduct. nih.gov For 6-bromo-4-hydroxyquinolin-2(1H)-one, the predicted m/z for the [M+H]⁺ adduct is 239.96547. uni.lu

| Compound | Ionization Method | Adduct | m/z | Reference |

| 4-Hydroxy-6-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile | - | [M]⁺ | 354 | nih.gov |

| 4-Hydroxyquinoline | - | [M]⁺ | 145 | chemicalbook.com |

| 2-Hydroxyquinoline | ESI | [M+H]⁺ | 146.06 | nih.gov |

| 6-Bromo-4-hydroxyquinolin-2(1H)-one | - | [M+H]⁺ | 239.96547 (Predicted) | uni.lu |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Solvatochromic Behavior

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima can be influenced by the solvent polarity, a phenomenon known as solvatochromism.

The photophysical properties of various quinoline derivatives have been investigated. researchgate.net For 6-aminoquinoline, a computational study predicted absorption maxima between 327 nm and 340 nm depending on the solvent. researchgate.net The study of a 2,6-bis(4-hydroxybenzylidene) cyclohexanone (B45756) derivative revealed solvatochromic behavior, where the absorption spectra were influenced by both nonspecific and specific solvent-solute interactions. nih.gov This compound also exhibited acidochromism, with a color change and the appearance of a new absorption band at 514 nm upon addition of a base. nih.gov

| Compound | Solvent/Condition | Absorption Maxima (λmax) | Reference |

| 6-Aminoquinoline | Various Solvents | 327 - 340 nm (Computed) | researchgate.net |

| 2,6-Bis(4-hydroxybenzylidene) cyclohexanone | DMSO with NaOH | 514 nm | nih.gov |

Solid-State Structural Determination via X-ray Diffraction Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths and angles.

Single-crystal X-ray diffraction studies have been performed on various quinolinone derivatives. For example, the crystal structure of a dinuclear Mn(II) complex with a quinoline derivative has been determined. researchgate.net The crystal structure of a cyclotriphosphazene (B1200923) derivative containing 6-aminoquinoline has also been confirmed by single-crystal X-ray crystallography. tandfonline.com Furthermore, the X-ray structures of 4-hydroxy-1-methylquinolin-2(1H)-one and related compounds have been analyzed. helsinki.fi The Cambridge Structural Database contains crystal structure data for 4-hydroxyquinoline. nih.gov

While specific crystallographic data for 6-Amino-4-hydroxyquinolin-2(1H)-one was not found in the search results, this technique remains essential for unambiguously confirming its solid-state structure and understanding intermolecular interactions such as hydrogen bonding.

Computational Chemistry and Theoretical Investigations of 6 Amino 4 Hydroxyquinolin 2 1h One

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the electronic structure and optimized geometry of molecules. For quinolinone derivatives, DFT calculations, often employing basis sets like B3LYP/6-311G++(d,p), are instrumental in determining bond lengths, bond angles, and dihedral angles of the ground state. nih.gov These calculations are foundational for understanding the molecule's stability and for subsequent analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, dictate the molecule's behavior in chemical reactions. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. youtube.comwisc.edu

The distribution of HOMO and LUMO orbitals provides insights into the reactive sites of the molecule. For many quinoline (B57606) derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO's delocalization can vary depending on the substituents. youtube.com The energy gap is a key parameter in assessing the potential of quinolinone derivatives for applications such as dye-sensitized solar cells or as bioactive agents. For instance, studies on various quinolinone derivatives have reported HOMO-LUMO energy gaps that influence their biological activity. researchgate.netwisc.edu

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted Quinolinone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative A | -6.21 | -2.22 | 3.99 |

| Derivative B | -5.89 | -3.11 | 2.78 |

| Derivative C | -6.05 | -2.55 | 3.50 |

| Derivative D | -5.98 | -2.89 | 3.09 |

Note: The data in this table is illustrative and compiled from various studies on substituted quinolinone derivatives to represent typical values.

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Chemical Hardness (η): Resistance to deformation of the electron cloud. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule has a larger HOMO-LUMO gap. wisc.edu

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Softer molecules are more reactive. wisc.edu

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = -(EHOMO + ELUMO)/2.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = χ²/2η.

These descriptors are crucial in quantitative structure-activity relationship (QSAR) studies, which correlate a molecule's chemical structure with its biological activity. nih.gov For example, the electrophilicity and softness of quinolinone derivatives have been correlated with their potential as anticancer or antibacterial agents. wisc.eduslideshare.net

Table 2: Representative Global Reactivity Descriptors for Substituted Quinolinone Derivatives

| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |

| Derivative A | 1.995 | 0.501 | 4.215 | 4.452 |

| Derivative B | 1.390 | 0.719 | 4.500 | 7.284 |

| Derivative C | 1.750 | 0.571 | 4.300 | 5.283 |

| Derivative D | 1.545 | 0.647 | 4.435 | 6.363 |

Note: The data in this table is illustrative and compiled from various studies on substituted quinolinone derivatives to represent typical values.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential, typically color-coded:

Red: Electron-rich regions, indicating sites for electrophilic attack.

Blue: Electron-deficient regions, indicating sites for nucleophilic attack.

Green: Neutral regions.

For quinolinone derivatives, MEP analysis can identify the most likely sites for hydrogen bonding and other non-covalent interactions, which is crucial for understanding their binding to biological targets. nih.gov The electron-rich areas are often located around electronegative atoms like oxygen and nitrogen. youtube.com

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. This analysis is particularly useful for understanding hyperconjugative interactions and intramolecular charge transfer.

In the context of 6-Amino-4-hydroxyquinolin-2(1H)-one, NBO analysis can elucidate the interactions between the lone pairs of the oxygen and nitrogen atoms with the antibonding orbitals of adjacent bonds. These interactions contribute to the stability of the molecule. The second-order perturbation theory analysis within the NBO framework quantifies the energy of these donor-acceptor interactions, providing a measure of their significance.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation against Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, show a high correlation with experimental values for quinoline derivatives. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These computed frequencies are often scaled to account for anharmonicity and basis set limitations, and they generally show good agreement with experimental FT-IR spectra, helping in the assignment of characteristic vibrational modes. nih.govwisc.edu

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra, providing information about the electronic transitions and the maximum absorption wavelengths (λmax).

The strong correlation between theoretical and experimental spectroscopic data for similar quinolinone structures lends confidence to the computational models. nih.gov

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for a Quinolinone Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 162.5 | 163.1 |

| C3 | 105.8 | 106.5 |

| C4 | 175.3 | 176.0 |

| C4a | 118.2 | 118.9 |

| C5 | 125.1 | 125.8 |

| C6 | 122.9 | 123.5 |

| C7 | 132.4 | 133.1 |

| C8 | 115.6 | 116.2 |

| C8a | 140.1 | 140.7 |

Note: The data in this table is hypothetical and serves to illustrate the typical agreement between predicted and experimental values.

Advanced Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is widely used in drug discovery to understand the binding mode of potential drug candidates and to predict their binding affinity. nih.gov

For quinolinone derivatives, molecular docking studies have been performed against various biological targets, including:

Epidermal Growth Factor Receptor (EGFR): To investigate their potential as anticancer agents.

HIV Reverse Transcriptase: To explore their utility as antiviral agents.

Bacterial Proteins: To assess their antibacterial potential. researchgate.net

These simulations provide valuable information about the key amino acid residues involved in the binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding energy. A lower binding energy generally indicates a more stable protein-ligand complex.

Table 4: Representative Molecular Docking Results for Quinolinone Derivatives with Different Protein Targets

| Protein Target | Ligand | Binding Energy (kcal/mol) | Interacting Residues |

| EGFR | Quinolinone Derivative X | -8.5 | Met793, Lys745, Thr790 |

| HIV-RT | Quinolinone Derivative Y | -10.2 | Lys101, Tyr181, Val106 |

| DNA Gyrase | Quinolinone Derivative Z | -7.9 | Asp73, Gly77, Arg76 |

Note: The data in this table is illustrative and compiled from various molecular docking studies on quinolinone derivatives.

Mechanistic Biochemical and Molecular Interaction Studies of 6 Amino 4 Hydroxyquinolin 2 1h One Derivatives

Enzyme Inhibition Kinetics and Mechanistic Elucidation (e.g., LOX, DAAO)

While specific kinetic data for the direct inhibition of lipoxygenase (LOX) and D-amino acid oxidase (DAAO) by 6-Amino-4-hydroxyquinolin-2(1H)-one is not extensively documented in publicly available literature, studies on related quinolinone derivatives provide insights into their potential as enzyme inhibitors.

For instance, certain quinolinone-carboxamide derivatives have been identified as inhibitors of LOX. In one such study, quinolinone–carboxamide compounds, which share the core quinolinone structure, demonstrated notable LOX inhibitory activity, with some analogues exhibiting an IC50 value as low as 10 μM. The mechanism of inhibition is thought to involve the chelation of the non-heme iron in the active site of the lipoxygenase enzyme, a characteristic that is often associated with compounds bearing hydroxyl and carbonyl groups in a specific spatial arrangement. The binding of these inhibitors to an alternative site on the enzyme has also been suggested by in silico docking studies.

Interaction with Cellular Components and Organelles at a Subcellular Level (e.g., Mitochondrial Membrane Potential, Oxygen Consumption)

The influence of quinolinone derivatives on subcellular components, particularly mitochondria, has been an area of active research. Mitochondria play a central role in cellular bioenergetics and apoptosis, making them a key target for many bioactive compounds.

One study on a furoquinolinone derivative, 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ), demonstrated that its cytotoxicity is linked to mitochondrial dysfunction. nih.gov The study found that HOFQ induces mitochondrial depolarization, a key event in the apoptotic cascade. nih.gov Interestingly, this effect was dependent on the intracellular oxidation of the 4-hydroxymethyl group, suggesting that a metabolite of the parent compound is the active species. nih.gov The oxidized product was shown to directly affect isolated mitochondria, causing the opening of the permeability transition pore. nih.gov While HOFQ is structurally different from this compound, this study highlights the potential for quinolinone derivatives to target mitochondria and induce apoptosis through the generation of reactive metabolites.

Direct studies on the effect of this compound on mitochondrial membrane potential and oxygen consumption have not been reported in the reviewed literature.

Structure-Activity Relationship (SAR) Studies for Defined Biochemical Endpoints

Structure-activity relationship (SAR) studies of quinolinone derivatives have been conducted for various biological targets, providing a framework for understanding how structural modifications influence their activity.

For inhibitors of Pim-1 kinase, the 8-hydroxy-quinoline-7-carboxylic acid moiety was identified as a crucial pharmacophore. nih.gov Molecular modeling suggested that this scaffold interacts with key residues such as Asp186 and Lys67 in the ATP-binding pocket of the kinase. nih.gov

In the context of multidrug-resistant cancer, SAR studies of 8-hydroxyquinoline-derived Mannich bases revealed that the ability to form stable metal complexes is critical for their activity. nih.gov Modifications that hindered metal chelation, such as shifting the position of the quinoline (B57606) nitrogen, led to a reduction in toxicity. nih.gov

For quinolone antibacterials, the substituent at the N1 position has been shown to have an overwhelming influence on the structure-activity relationship. cabidigitallibrary.org Furthermore, studies on 4-hydroxyquinolines as cytotoxic agents have shown that modifications at various positions of the quinoline ring can lead to selective toxicity towards resistant cancer cells. nih.gov For instance, the introduction of benzylidene groups via Knoevenagel condensation resulted in derivatives with notable cytotoxic effects. nih.gov

The following table summarizes some key SAR findings for quinolinone derivatives targeting different biochemical endpoints:

| Target | Key Structural Features for Activity | Reference |

| Pim-1 Kinase | 8-hydroxy-quinoline 7-carboxylic acid moiety | nih.gov |

| Multidrug-Resistant Cancer Cells | Ability to form stable metal complexes | nih.gov |

| Bacterial Targets | N1-substituent on the quinolone core | cabidigitallibrary.org |

| Cytotoxicity (Cancer Cells) | Substitutions at various positions, including benzylidene groups | nih.gov |

These studies, while not directly on this compound, underscore the importance of the substitution pattern on the quinolinone scaffold in determining the specific biological activity. The presence of the 6-amino group and the 4-hydroxy group in the title compound likely plays a significant role in its interaction with biological targets through hydrogen bonding and potential electronic effects.

Investigation of Antioxidant and Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds, including those with a hydroquinone-like structure as seen in 4-hydroxyquinolin-2(1H)-one, is well-established. The primary mechanisms by which these compounds exert their antioxidant effects include hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT).

The 4-hydroxy group on the quinolinone ring is a key contributor to its antioxidant activity. This hydroxyl group can readily donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. The stability of this resulting radical is crucial for the antioxidant efficacy and is influenced by the electronic properties of the entire quinolinone ring system, including the 6-amino group. The amino group, being an electron-donating group, can further stabilize the phenoxyl radical through resonance, potentially enhancing the antioxidant capacity of the molecule.

The antioxidant mechanism can be summarized as follows:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical (R•), neutralizing it. Ar-OH + R• → Ar-O• + RH

Single Electron Transfer-Proton Transfer (SET-PT): The phenolic compound first donates an electron to the free radical, forming a radical cation, which then deprotonates to form the phenoxyl radical. Ar-OH + R• → [Ar-OH]•+ + R:- [Ar-OH]•+ → Ar-O• + H+

The presence of the 6-amino group is expected to favor these processes by increasing the electron density on the aromatic ring, thereby facilitating both hydrogen and electron donation.

Advanced Research Applications of 6 Amino 4 Hydroxyquinolin 2 1h One As a Functional Molecular Scaffold

Design and Development of Novel Molecular Probes for Biological Systems

The inherent spectroscopic properties of the quinoline (B57606) ring system make it an attractive core for the development of molecular probes. The 6-Amino-4-hydroxyquinolin-2(1H)-one scaffold, in particular, offers a robust platform for designing agents for fluorescent labeling and pH sensing.

Fluorescent Labeling and Imaging Agents

The aminoquinoline moiety is a well-established fluorophore. Specifically, 6-aminoquinoline (B144246) (6-AQ) has been investigated as a fluorescent label for the analysis of oligosaccharides. When conjugated to glycans, 6-AQ exhibits optimal excitation and emission wavelengths of 355 nm and 440 nm, respectively, making it suitable for fluorescence detection in techniques like hydrophilic interaction liquid chromatography (HILIC). While this research focused on 6-aminoquinoline itself, the presence of this fluorophore within the this compound structure suggests its potential as a fluorescent labeling agent. The additional functional groups on the quinolinone ring, such as the 4-hydroxyl group, could be used to modulate the photophysical properties or to provide a reactive handle for conjugation to biomolecules, creating tailored imaging agents.

pH-Responsive Sensors and Probes

The quinoline core is a key component in many fluorescent pH sensors. nih.govacs.orgnih.gov The nitrogen atom in the quinoline ring can be protonated in acidic conditions, which often leads to a detectable change in the molecule's absorption or fluorescence properties. rsc.orgrsc.org For instance, a Schiff-base compound synthesized from 6-aminoquinoline and terephthaldehyde demonstrates reversible, ratiometric pH sensing. rsc.org In acidic media, protonation of the heterocyclic nitrogen causes a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. rsc.org As the pH increases, the emission band shifts from 550 nm to 453 nm. rsc.org

While direct studies on this compound as a pH probe are not prevalent, the known behavior of related quinoline structures strongly supports its potential in this area. The protonation of the quinoline nitrogen in the this compound scaffold could similarly induce a shift in its fluorescence emission. This response could be fine-tuned by modifying the scaffold to create probes with specific pKa values, suitable for monitoring pH changes in various biological compartments like lysosomes. acs.org The development of such probes often relies on mechanisms like protonation-activable resonance charge transfer (PARCT). nih.gov

Application as a Core Structure in the Development of Chemical Biology Tools

The 4-hydroxy-2-quinolone scaffold is recognized for its broad applicability in medicinal and agrochemical research. researchgate.net It serves as a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets with high affinity. This versatility makes it an excellent starting point for the development of novel chemical biology tools to probe biological systems.

Researchers have synthesized libraries of 4-hydroxy-2-quinolone derivatives to explore their bioactivity. For example, various carboxamides and hybrid derivatives of 4-hydroxy-2-quinolinone have been created and evaluated for their ability to inhibit enzymes like soybean lipoxygenase (LOX), indicating potential anti-inflammatory activity. researchgate.net The ability to generate a diverse range of molecules from a single core structure is a powerful strategy in drug discovery and chemical biology. The this compound, with its additional amino group, offers another point for diversification, allowing for the creation of even larger and more varied compound libraries to identify potent and selective modulators of biological processes.

Role in Agrochemical Research and Development of Plant Modulators

The quinoline framework is present in compounds with a wide array of biological activities, including herbicidal properties. nih.govmdpi.com Derivatives of 4-hydroxy-1H-quinolin-2-one have been specifically investigated for their potential as plant modulators. A key target for many herbicides is Photosystem II (PS II), a protein complex essential for photosynthesis. nih.gov Herbicides can inhibit the photosynthetic electron transport chain by competing with plastoquinone (B1678516) at its binding site, thereby blocking a crucial step in energy conversion. nih.gov

In a study screening various ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives, their ability to inhibit the oxygen evolution rate (OER) in spinach chloroplasts was evaluated as a measure of their herbicidal activity. nih.gov While the specific 6-amino derivative was not the most potent in this particular study, the research confirmed that the 4-hydroxy-1H-quinolin-2-one scaffold is a viable starting point for developing new herbicides.

| Compound Derivative | IC50 (µmol/L) for OER Inhibition | Reference |

| Diazo derivative (8) | 126 | nih.gov |

| 7-chloro-4-hydroxy-1H-quinolin-2-one (2) | 157 | nih.gov |

This table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of the oxygen evolution rate (OER) in spinach chloroplasts by selected 4-hydroxy-1H-quinolin-2-one derivatives.

The 6-amino group on the this compound scaffold provides a handle for further chemical modification, which could be exploited to optimize the herbicidal activity and selectivity of this class of compounds.

Exploration in Materials Science for Optical and Protective Functionalities

Derivatives of 4-hydroxyquinolin-2-one are not only biologically active but also possess properties that are valuable in materials science. researchgate.net These compounds have shown potential for the protection and modification of both natural and synthetic materials. researchgate.net Their applications in this field are diverse and include use as:

Antioxidants: They can prevent or slow down the degradation of materials caused by oxidation.

UV Absorbers: Their ability to absorb ultraviolet radiation makes them useful for protecting materials from sun damage. researchgate.net

Luminophores and Optical Brighteners: Their fluorescent properties can be harnessed to create materials that emit light or to make materials appear whiter and brighter. researchgate.net

The this compound scaffold, with its inherent fluorescence and multiple functional groups, is a promising candidate for developing advanced materials with tailored optical and protective properties. The amino and hydroxyl groups can be used to tune the electronic properties of the molecule, thereby altering its absorption and emission spectra, or to incorporate the molecule into polymer chains to create functional materials.

Strategies for Chemical Functionalization towards Enhanced Research Utility

The utility of this compound as a molecular scaffold is greatly enhanced by the ability to selectively modify its structure. A variety of chemical functionalization strategies have been developed for the quinoline and 4-hydroxyquinoline (B1666331) core, which can be applied to the target compound to create derivatives with enhanced properties for specific research applications.

One powerful approach is the programmed, site-selective C-H functionalization of the quinoline ring. This allows for the precise installation of different chemical groups at various positions on the scaffold. For example, by using directing groups, it is possible to functionalize positions 2, 3, 5, and 8 of the 4-hydroxyquinoline core in a controlled sequence. This strategy enables the rapid generation of chemical diversity from a single starting material.

Common functionalization reactions for the quinolinone scaffold include:

Nitration and Reduction: The introduction of a nitro group, followed by its reduction to an amine, is a classic method for installing an amino group on the aromatic ring, as seen in the synthesis of 3-Amino-4-hydroxyquinolin-2(1H)-one. mdpi.com

Acylation: The amino group can be readily acylated to introduce a wide range of substituents. mdpi.com

Mannich Reaction: Aminoalkylation via the Mannich reaction can be used to introduce aminomethyl groups. mdpi.com

Knoevenagel Condensation: This reaction can be used to form new carbon-carbon bonds by reacting the active methylene (B1212753) group at the 3-position with aldehydes. mdpi.com

Palladium-Catalyzed Cross-Coupling: These reactions are versatile methods for forming new carbon-carbon and carbon-nitrogen bonds.

| Functionalization Strategy | Description | Potential Application | Reference |

| C-H Functionalization | Site-selective introduction of aryl or alkyl groups at various positions on the quinoline ring. | Generation of diverse compound libraries for screening. | |

| Nitration/Reduction | Introduction of an amino group onto the aromatic ring. | Synthesis of amino-substituted derivatives. | mdpi.com |

| Acylation | Modification of the amino group to form amides. | Tuning solubility and biological activity. | mdpi.com |

| Mannich Reaction | Introduction of aminomethyl groups. | Development of new bioactive compounds. | mdpi.com |

This table summarizes key chemical functionalization strategies applicable to the this compound scaffold.

By leveraging these synthetic strategies, researchers can systematically modify the this compound scaffold to optimize its properties for use as a fluorescent probe, a chemical biology tool, an agrochemical, or a component of advanced materials, thereby unlocking its full potential in a wide range of scientific endeavors.

Q & A

Q. Basic Structural Analysis

- X-ray crystallography resolves tautomeric preferences. For example, 6-chloroquinolin-2(1H)-one adopts a planar conformation with O–H···N hydrogen bonding (bond length: 1.82 Å) .

- 13C NMR distinguishes keto-enol tautomers via carbonyl carbon shifts (δ 165–180 ppm for C=O) .

Advanced Techniques

Use dynamic NMR to study tautomerization kinetics in DMSO-d₆. Synchrotron radiation can enhance resolution for low-solubility derivatives .

How can researchers address contradictory bioactivity data across studies on quinolin-2(1H)-one derivatives?

Methodological Approach

Contradictions often stem from assay variability or substituent electronic effects. Strategies include:

- Standardized protocols : Use the twofold serial dilution technique (as in ) to ensure consistent MIC measurements.

- Meta-analysis : Compare logP and Hammett constants (σ) to isolate electronic influences on activity .

- Synergistic studies : Test combinations with known antibiotics (e.g., streptomycin) to identify adjuvant effects .

What mechanistic insights exist for the biological activity of this compound derivatives?

Q. Proposed Mechanisms

- Antimicrobial : Disruption of bacterial cell membranes via lipophilic interactions (logP >2.5) .

- Anticancer : SIRT1 inhibition observed in structurally similar compounds (e.g., MHY2251) via competitive binding to the NAD⁺ site .

Advanced Validation

Use CRISPR-Cas9 knockouts of target enzymes (e.g., SIRT1) in cell lines to confirm specificity. Surface plasmon resonance (SPR) can quantify binding affinities .

How can the solubility and bioavailability of this compound derivatives be optimized?

Q. Basic Strategies

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 6-fluoro derivatives in ).

- Prodrug design : Esterify the 4-hydroxy group to enhance membrane permeability .

Advanced Approaches

Use nanoformulation (e.g., liposomes) to target specific tissues. Computational models like COSMO-RS predict solvent compatibility for crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.